![molecular formula C15H12N4O3 B11325982 4-(1H-tetrazol-1-yl)phenyl phenoxyacetate](/img/structure/B11325982.png)
4-(1H-tetrazol-1-yl)phenyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-tetrazol-1-yl)phenyl phenoxyacetate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a phenoxyacetate moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl phenoxyacetate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction is often carried out under mild conditions, making it an efficient method for producing tetrazole derivatives.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of microwave-assisted reactions. These methods are advantageous due to their ability to produce high yields in a short amount of time .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines.
Substitution: Tetrazoles can participate in substitution reactions, where the tetrazole ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium azide, and dicyandiamide. These reactions are typically carried out under moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(1H-tetrazol-1-yl)phenyl phenoxyacetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl phenoxyacetate involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions, leading to various biological effects . The compound’s ability to penetrate cell membranes due to its lipophilicity also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
5-(4-carboxyphenyl)-1H-tetrazole: Used in the synthesis of coordination polymers.
Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate: Similar structure but with an ethyl ester group.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl phenoxyacetate stands out due to its unique combination of a tetrazole ring and a phenoxyacetate moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C15H12N4O3 |
---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
[4-(tetrazol-1-yl)phenyl] 2-phenoxyacetate |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-21-13-4-2-1-3-5-13)22-14-8-6-12(7-9-14)19-11-16-17-18-19/h1-9,11H,10H2 |
InChI-Schlüssel |
PKKZXSCPPZERRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.